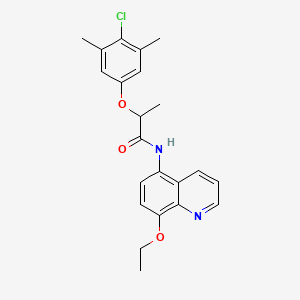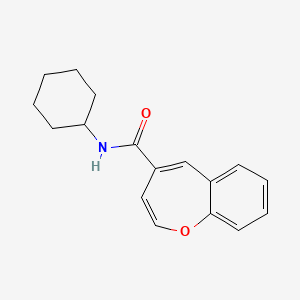![molecular formula C21H19ClN2O2S B11321996 4-[(2-chlorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11321996.png)
4-[(2-chlorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a cyclopenta[d]pyrimidine core, which is a fused bicyclic system, and is substituted with various functional groups, including a chlorophenylmethylsulfanyl and a methoxyphenyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a chlorophenylmethylsulfanyl intermediate, which is then reacted with a methoxyphenyl-substituted precursor. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production might also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity. This could result in the inhibition or activation of certain biochemical processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-CHLOROPHENYL)-2-{[2-(3-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE : Another structurally related compound with potential applications in medicinal chemistry .
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares structural similarities with the title compound and exhibits similar biological activities.
Uniqueness
The uniqueness of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific substitution pattern and the resulting chemical properties. The combination of a chlorophenylmethylsulfanyl group with a methoxyphenyl group on a cyclopenta[d]pyrimidine core imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C21H19ClN2O2S |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C21H19ClN2O2S/c1-26-16-11-9-15(10-12-16)24-19-8-4-6-17(19)20(23-21(24)25)27-13-14-5-2-3-7-18(14)22/h2-3,5,7,9-12H,4,6,8,13H2,1H3 |
InChI Key |
HRKSTAAOWMAAEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11321928.png)
![10-(3,4-dimethoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11321936.png)
![N-cyclopropyl-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11321937.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11321938.png)

![4-(benzylsulfanyl)-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11321954.png)
![5-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N,N-dimethylbenzenesulfonamide](/img/structure/B11321960.png)
![5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11321968.png)
![Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate](/img/structure/B11321978.png)
![{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methoxyphenyl)methanone](/img/structure/B11321981.png)

![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N,N-dimethylacetamide](/img/structure/B11321987.png)
![4-(4-Hydroxy-3-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11321992.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B11321997.png)
